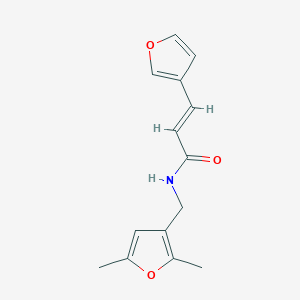
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamide, also known as DMF-Furfurylacrylamide, is a small molecule compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide is not fully understood. However, studies have shown that it can interact with specific enzymes and receptors, leading to the inhibition of their activity. It has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide has been shown to possess various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. It can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess anti-fungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide has several advantages for lab experiments. It is easy to synthesize, has a high yield and purity, and is stable under various conditions. It can also be easily modified to introduce specific functional groups for various applications. However, it also has some limitations, such as its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide. One potential direction is the development of novel drugs that target specific enzymes and receptors using (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide as a lead compound. Another direction is the synthesis of functional polymers and hydrogels using (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide as a building block. Additionally, the potential use of (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide as an anti-fungal agent and its mechanism of action against fungal strains can be further explored. Overall, (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide has significant potential for various scientific applications, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide can be synthesized using a simple and efficient one-pot method from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde and furfurylamine with acryloyl chloride in the presence of a base catalyst. The resulting product is a yellow solid with a high yield and purity.
Scientific Research Applications
(E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide has been extensively studied for its potential application in various scientific fields. It has been shown to possess anti-inflammatory, anti-cancer, and anti-fungal properties. In medicinal chemistry, (E)-N-((2,5-dimethylfuran-3-yl)methyl)-3-(furan-3-yl)acrylamideacrylamide has been used as a lead compound for the development of novel drugs that target specific enzymes and receptors. In material science, it has been used as a building block for the synthesis of functional polymers and hydrogels.
properties
IUPAC Name |
(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-7-13(11(2)18-10)8-15-14(16)4-3-12-5-6-17-9-12/h3-7,9H,8H2,1-2H3,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSBIXRPQCVIAR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)
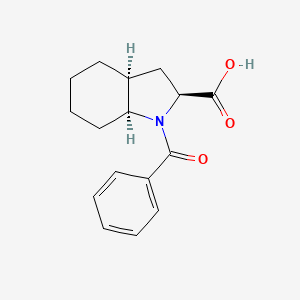
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)
![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2770302.png)


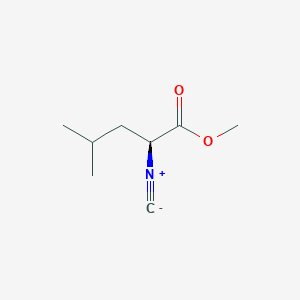
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2770308.png)
![(5Z)-3-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2770309.png)
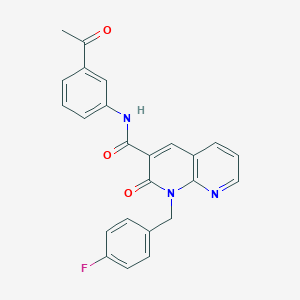
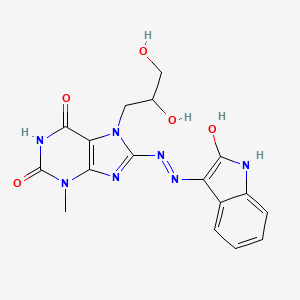
![4-{[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2770312.png)
![2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770315.png)